molecular formula C12H16N4O4 B14209207 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline CAS No. 832103-06-7

2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline

Cat. No.: B14209207
CAS No.: 832103-06-7
M. Wt: 280.28 g/mol
InChI Key: LATMAJBYYKDENT-UHFFFAOYSA-N
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Description

2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is an organic compound with the molecular formula C12H16N4O4 It is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, which is further substituted with two nitro groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline typically involves the nitration of N-[2-(pyrrolidin-1-yl)ethyl]aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 4 positions of the aniline ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Reduction: 2,4-Diamino-N-[2-(pyrrolidin-1-yl)ethyl]aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroaniline: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.

    N-[2-(Pyrrolidin-1-yl)ethyl]aniline: Lacks the nitro groups, resulting in different reactivity and applications.

    2,4-Diamino-N-[2-(pyrrolidin-1-yl)ethyl]aniline:

Uniqueness

2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is unique due to the combination of the electron-withdrawing nitro groups and the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

832103-06-7

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

2,4-dinitro-N-(2-pyrrolidin-1-ylethyl)aniline

InChI

InChI=1S/C12H16N4O4/c17-15(18)10-3-4-11(12(9-10)16(19)20)13-5-8-14-6-1-2-7-14/h3-4,9,13H,1-2,5-8H2

InChI Key

LATMAJBYYKDENT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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